Triethynylphosphane
Description
Structure
3D Structure
Properties
CAS No. |
687-80-9 |
|---|---|
Molecular Formula |
C6H3P |
Molecular Weight |
106.06 g/mol |
IUPAC Name |
triethynylphosphane |
InChI |
InChI=1S/C6H3P/c1-4-7(5-2)6-3/h1-3H |
InChI Key |
BAOONLPEQZTTSS-UHFFFAOYSA-N |
SMILES |
C#CP(C#C)C#C |
Canonical SMILES |
C#CP(C#C)C#C |
Synonyms |
triethynylphosphine |
Origin of Product |
United States |
Synthetic Methodologies for Triethynylphosphane and Its Functionalized Derivatives
General Synthetic Strategies for Phosphinoalkynes
Phosphinoalkynes, the class of compounds to which triethynylphosphane belongs, are synthesized through several established routes. A primary and widely adopted method is the cross-coupling reaction between a chlorophosphane and a terminal alkyne. acs.orgthieme-connect.com This approach is versatile and can be catalyzed by various transition metal complexes.
Common catalytic systems include those based on palladium, nickel, or copper salts. acs.orgthieme-connect.com For instance, a convenient method utilizes copper(I) salts, such as cuprous iodide (CuI) or cuprous bromide (CuBr), to catalyze the reaction between chlorophosphanes (R'₂PCl, R'PCl₂, or PCl₃) and terminal alkynes (R-C≡CH). thieme-connect.comthieme-connect.comresearchgate.net The reaction typically proceeds smoothly at room temperature in a solvent like toluene (B28343) with a base, such as triethylamine (B128534) (Et₃N), to neutralize the HCl formed. thieme-connect.com This copper-catalyzed method has proven efficient for producing a range of alkynylphosphanes, including mono-, bis-, and tris(alkynyl)phosphanes, often in high yields. thieme-connect.com
Similarly, palladium or nickel complexes can catalyze this transformation, which is considered a heteroanalog of the well-known Sonogashira reaction. acs.orgthieme-connect.com The reaction involves the activation of the phosphorus-halide bond and proceeds by heating a solution of the alkyne, chlorophosphane, and triethylamine with a small amount of the catalyst. acs.org
Another classical, though often less direct, strategy involves the reaction of a pre-formed metal acetylide (e.g., lithium or magnesium acetylides) with a halophosphine. researchgate.netresearchgate.net These methods are still commonly used for the synthesis of tertiary alkynylphosphines and their borane (B79455) adducts. researchgate.net
Table 1: Copper-Catalyzed Synthesis of Various Phosphinoalkynes This table presents data on the synthesis of different phosphinoalkynes using a copper-catalyzed cross-coupling reaction.
| Chlorophosphane | Alkyne | Catalyst (1 mol%) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ph₂PCl | PhC≡CH | CuI | Toluene, Et₃N, rt, 1h | Ph₂P(C≡CPh) | 98 | thieme-connect.com |
| Et₂PCl | Me₃SiC≡CH | CuI | Toluene, Et₃N, rt, 1h | Et₂P(C≡CSiMe₃) | 95 | thieme-connect.com |
| PhPCl₂ | n-BuC≡CH | CuI | Toluene, Et₃N, rt, 4h | PhP(C≡Cn-Bu)₂ | 94 | thieme-connect.com |
| PCl₃ | PhC≡CH | CuI | Toluene, Et₃N, rt, 45 min | P(C≡CPh)₃ | 97 | thieme-connect.com |
| t-Bu₂PCl | PhC≡CH | CuI | Toluene, Et₃N, 120 °C, 24h | t-Bu₂P(C≡CPh) | 50 | thieme-connect.com |
Advanced Synthetic Routes to Substituted Triethynylphosphanes
Beyond the parent compound, significant effort has been directed toward synthesizing functionalized derivatives with tailored properties. These advanced routes often involve multiple steps to build complex molecular architectures.
A key advancement in the design of this compound derivatives is the introduction of sterically demanding groups at the termini of the alkyne units. capes.gov.br This is commonly achieved by using bulky triarylsilyl groups as "end caps (B75204)." capes.gov.brnih.gov The synthesis of these phosphines, with the general structure P(C≡CSiAr₃)₃, involves the coupling of phosphorus trichloride (B1173362) (PCl₃) with a (triarylsilyl)acetylene. capes.gov.br
Examples of bulky triarylsilyl groups employed include the 3,5-di-tert-butyl-4-methoxyphenylsilyl and 3,5-bis(trimethylsilyl)phenylsilyl groups. capes.gov.br The resulting triethynylphosphanes are notable for being sterically uncrowded near the central phosphorus atom but exceptionally bulky in the distal regions. capes.gov.brresearchgate.net This unique structure creates a large, well-defined cavity with the phosphorus lone pair located at its base. capes.gov.brresearchgate.net These "holey" phosphines have demonstrated enhanced stability against air oxidation and hydrolysis. capes.gov.br
The construction of complex this compound derivatives is inherently a multistep process. rsc.org The synthesis of the bulky-capped phosphines described above, for example, first requires the preparation of the silyl-protected terminal alkyne, which is then coupled to the phosphorus source. capes.gov.bryoutube.comyoutube.com
More intricate architectures, such as those required for developing advanced catalysts, can involve even more complex synthetic sequences. rsc.org For example, the synthesis of chiral diphosphine ligands for asymmetric catalysis has been achieved through the rhodium-catalyzed intramolecular [2+2+2] cycloaddition of hexayne diphosphine oxides, showcasing a sophisticated multistep approach that relies on alkynylphosphine precursors. researchgate.net Designing such multistep routes requires careful planning, often using retrosynthetic analysis to work backward from the complex target molecule to simpler, commercially available starting materials. youtube.comyoutube.com
Introduction of Bulky End Caps via Triarylsilyl Groups
Control over Steric and Electronic Features during Synthesis
The synthetic methodologies for triethynylphosphanes allow for a high degree of control over the steric and electronic properties of the final molecule. washington.edunih.govresearchgate.net
Steric control is prominently demonstrated by the synthesis of phosphines with bulky triarylsilyl end caps. capes.gov.brresearchgate.net The size and shape of the resulting molecular cavity can be tuned by changing the substituents on the aryl rings of the silyl (B83357) group. This strategic placement of steric bulk at the periphery of the ligand, far from the metal-coordinating phosphorus atom, can influence catalytic activity by, for example, preventing the aggregation of active catalyst species. doi.org
Electronic control is achieved by modifying the substituents on the phosphorus atom or on the peripheral groups of the alkynyl fragments. nih.govnih.gov For the triarylsilyl-capped derivatives, the electronic nature of the phosphine (B1218219) can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the aryl rings. capes.gov.brnih.gov For instance, DFT calculations have indicated that triethynylphosphines are effective π-acceptor ligands, a key electronic characteristic that can be modulated by such substitutions. capes.gov.br The choice of substituents, whether on the phosphorus itself or on the terminal caps, directly impacts the electron density at the phosphorus center, thereby influencing its coordination chemistry and the reactivity of its metal complexes. researchgate.net
Synthetic Innovations for Scalable Preparation
While many synthetic procedures are designed for laboratory-scale research, innovations are required to make these valuable compounds available in larger quantities for broader applications. baranlab.orgresearchgate.net A scalable synthesis must be efficient, cost-effective, and reproducible on a larger scale. acs.orgrecercat.cat
The development of copper-catalyzed cross-coupling reactions represents a significant step forward, offering a "convenient and direct" route that operates under mild conditions with low catalyst loadings. thieme-connect.comresearchgate.net These features are highly desirable for scalable processes. Further improvements could involve the development of even more robust catalysts that maintain high activity and selectivity over extended periods and at larger volumes.
For truly large-scale production, a shift from traditional batch processing to multi-step continuous-flow systems is a promising avenue. rsc.org Continuous-flow technology can offer improved safety, efficiency, and consistency, and makes reaction scale-up more straightforward. rsc.org While specific reports on the scalable synthesis of this compound itself are not prominent, the principles and technologies being developed for the large-scale synthesis of other fine chemicals and active pharmaceutical ingredients provide a clear roadmap for future work in this area. acs.orgbeilstein-journals.org
Coordination Chemistry of Triethynylphosphane Ligands with Transition Metals
Fundamental Coordination Modes of Triethynylphosphane to Metal Centers
This compound's versatility as a ligand stems from its dual electronic character. It can engage with metal centers through both sigma (σ) and pi (π) interactions, leading to diverse chemical structures and reactivity.
σ-Donation Properties of the Phosphorus Center (η¹-Coordination)
The primary mode of coordination for this compound, like other phosphine (B1218219) ligands, is through the lone pair of electrons on the central phosphorus atom. mdpi.comebsco.com This results in a sigma (σ) bond between the phosphorus and the metal center, a mode referred to as η¹-coordination. researchgate.net This interaction involves the donation of electron density from the phosphorus ligand to a vacant orbital on the transition metal. ebsco.comcsbsju.edu The strength of this σ-donation influences the properties of the resulting metal complex. nih.gov In complexes with metals like rhenium(I), the this compound ligand coordinates facially to the metal core, confirmed by techniques such as IR and NMR spectroscopy. acs.orgd-nb.info This P-coordination is a foundational aspect of its chemistry, creating a stable anchor from which the rest of the molecule's properties emerge. mdpi.com
Potential for π-Interaction with Alkyne Moieties
Beyond the primary P-metal bond, the three pendant alkyne (C≡C) groups of this compound can participate in π-interactions. kit.edunih.gov The π-systems of the carbon-carbon triple bonds can interact with the metal center, a phenomenon described by the Dewar-Chatt-Duncanson model. wikipedia.orgmdpi.com This can involve π-backbonding, where the metal donates electron density from its d-orbitals back into the antibonding π-orbitals of the alkyne. kit.edumdpi.com This interaction is particularly significant in complexes with late transition metals. wikipedia.org In some gold complexes, the alkyne moieties play a crucial role in activating substrates during catalytic cycles. researchgate.netscielo.org.zarsc.org For rhenium(I) complexes, theoretical calculations and spectroscopic data suggest that the lowest energy electronic transitions have significant π-π character, indicating electronic involvement of the alkyne groups in the complex's photochemistry. researchgate.netacs.orgnih.gov
This compound Complexes of Gold(I)
Gold(I) complexes featuring this compound ligands have been developed, primarily for their applications in catalysis. The unique structure of the ligand imparts special properties to the gold center.
Synthesis and Structural Elucidation of Gold(I)-Triethynylphosphane Complexes
Cationic gold(I) complexes bearing this compound ligands are typically synthesized to be used as catalysts for a variety of organic transformations. researchgate.netd-nb.infobeilstein-journals.org These reactions often involve the activation of other alkynes, allenes, or enynes. researchgate.net The synthesis can involve the reaction of a gold(I) precursor, such as one containing a labile ligand like tetrahydrothiophene (B86538) (tht), with the this compound ligand. nih.gov The resulting complexes often feature a linear two-coordinate gold(I) center, which is typical for Au(I). scielo.org.za Structural analysis, sometimes supported by computational studies, reveals how the this compound ligand arranges itself around the gold atom. researchgate.net
Influence of Ligand Sterics on Gold(I) Coordination Environment
A key feature of this compound ligands, especially when substituted with bulky groups at the alkyne termini, is the creation of a unique steric environment. These modified ligands are described as having a "semihollow" or "cavity" shape. researchgate.netbeilstein-journals.orgresearchgate.net This structural feature creates a confined space around the gold(I) center. researchgate.net This confinement is proposed to enhance catalytic activity and selectivity by forcing the substrate into close proximity with the activated alkyne, promoting reactions that are otherwise difficult, such as the formation of seven-membered rings. d-nb.infobeilstein-journals.org The steric bulk can be systematically varied to tune the electronic and steric properties of the gold catalyst, thereby controlling its reactivity and selectivity in reactions like cycloadditions and hydroaminations. scielo.org.zad-nb.inforesearchgate.net
This compound Complexes of Rhenium(I)
The first transition metal complexes of this compound (TEP) to be prepared and characterized were with rhenium(I). acs.orgacs.org These complexes have demonstrated unusual photochemical properties compared to those with more common phosphine ligands.
The synthesis of these complexes is generally straightforward. For example, the facial complex fac-[Re(bpy)(CO)₃(TEP)]⁺ (where bpy is 2,2'-bipyridine) is prepared from the starting material fac-[Re(bpy)(CO)₃(OTf)] and the TEP ligand. acs.orgnih.gov Characterization is achieved through standard spectroscopic methods and single-crystal X-ray diffraction. acs.orgd-nb.info The resulting complexes, such as fac-[Re(bpy)(CO)₃(TEP)]⁺ and cis,trans-[Re(bpy)(CO)₂(TEP)L]ⁿ⁺, are stable enough for detailed study. acs.orgnih.gov
A defining characteristic of the fac-[Re(bpy)(CO)₃(TEP)]⁺ complex is its unique photochemical behavior. acs.orgnih.gov Unlike analogous rhenium complexes with other phosphine ligands, this compound exhibits competitive photosubstitution of both the TEP and the carbon monoxide (CO) ligands upon irradiation. acs.org This bifurcated photoreactivity is attributed to the electronic nature of the TEP ligand. researchgate.netnih.gov Spectroscopic and computational studies indicate that the lowest energy excited state has significant π-π* character, a departure from the typical metal-to-ligand charge transfer (MLCT) states that dominate the photochemistry of similar rhenium carbonyl complexes. acs.orgacs.orgnih.gov
Table of Mentioned Chemical Compounds
| Compound Name | Formula / Abbreviation |
|---|---|
| This compound | P(C≡CH)₃ / TEP |
| Gold(I) Chloride Tetrahydrothiophene | [AuCl(tht)] |
| fac-[Re(bpy)(CO)₃(TEP)]⁺ | fac-[Re(bpy)(CO)₃(P(C≡CH)₃)]⁺ |
| cis,trans-[Re(bpy)(CO)₂(TEP)L]ⁿ⁺ | cis,trans-[Re(bpy)(CO)₂(P(C≡CH)₃)L]ⁿ⁺ |
| fac-[Re(bpy)(CO)₃(OTf)] | fac-[Re(2,2'-bipyridine)(CO)₃(OSO₂CF₃)] |
| 2,2'-Bipyridine (B1663995) | C₁₀H₈N₂ / bpy |
| Carbon Monoxide | CO |
Preparation of Rhenium(I) Carbonyl Complexes Incorporating this compound
The synthesis of the first metal complexes involving this compound (TEP) has been successfully achieved, leading to the formation of Rhenium(I) carbonyl complexes. acs.orgresearchgate.net A key example is the preparation of fac-Re(bpy)(CO)₃(TEP)⁺, where 'bpy' stands for 2,2'-bipyridine. acs.org The synthesis involves the reaction of a precursor Rhenium complex with the TEP ligand.
The general approach for synthesizing fac-[Re(bpy)(CO)₃(L)]⁺ type complexes often involves the photochemical substitution of a ligand on a starting Rhenium complex. For instance, complexes such as cis,trans-[Re(X₂bpy)(CO)₂(PR₃)(MeCN)]⁺ can be produced in high yields through photochemical ligand substitution reactions. researchgate.net While specific details for the TEP complex synthesis are outlined in dedicated studies, the broader context of Rhenium(I) carbonyl chemistry involves reacting precursors like fac-(NEt₄)₂[Re(CO)₃Br₃] or [Re(CO)₅Br] with the desired ligands. researchgate.netd-nb.info For example, the synthesis of other fac-Re(CO)₃ complexes has been achieved by reacting Re(CO)₅Br with the appropriate ligand in a solvent mixture and heating the solution under reflux. d-nb.info
In the specific case of this compound, the preparation yields complexes such as fac-Re(bpy)(CO)₃(TEP)⁺ (complex 1) and cis,trans-[Re(bpy)(CO)₂(TEP)L]ⁿ⁺ (where L can be CH₃CN with n=1, or Cl with n=0). acs.orgresearchgate.net
Investigation of Coordination Geometries (e.g., fac-Re(bpy)(CO)₃(TEP)⁺)
The coordination geometry of Rhenium(I) carbonyl complexes incorporating this compound has been a subject of detailed investigation, with fac-Re(bpy)(CO)₃(TEP)⁺ serving as a primary example. acs.orgresearchgate.net In this complex, the Rhenium center is coordinated to three carbonyl (CO) ligands in a facial arrangement, a bidentate 2,2'-bipyridine ligand, and the monodentate this compound ligand. acs.org This results in a distorted octahedral geometry around the Rhenium ion. acs.org
The characterization of these complexes is typically performed using techniques such as infrared (IR) spectroscopy and NMR spectroscopy. researchgate.netfrontiersin.org The strong peaks in the 2035 to 1880 cm⁻¹ range in the FTIR spectra are characteristic of the three carbonyl peaks in the metal coordination sphere and confirm the presence of the fac-Re(CO)₃⁺ core. d-nb.info
Studies on fac-Re(bpy)(CO)₃(TEP)⁺ have revealed unusual photochemical behavior compared to analogous Rhenium complexes with other phosphine ligands (PR₃). acs.orgresearchgate.net While typical fac-[Re(bpy)(CO)₃(PR₃)]⁺ complexes undergo selective photosubstitution of the CO ligand trans to the phosphine, the TEP complex exhibits competitive photosubstitution of both the TEP ligand and a CO ligand. acs.orgresearchgate.net This distinct reactivity is attributed to the electronic properties of the this compound ligand. Density functional theory (DFT) calculations have indicated that the lowest emitting state of fac-Re(bpy)(CO)₃(TEP)⁺ possesses π-π* character. acs.orgresearchgate.net
Table 1: Spectroscopic Data for Selected Rhenium(I) Carbonyl Complexes
| Complex | IR (CO stretching, cm⁻¹) |
| fac-[Re(bpy)(CO)₃(TEP)]⁺ | Data not publicly available |
| fac-(NEt₄)₂[Re(CO)₃Br₃] | 1864, 1998 nih.gov |
| Re(CO)₃L2Br (L2 = pyridyl triazine) | 2019, 1888 d-nb.info |
Coordination with Other Transition Metals: Emerging Trends
Beyond Rhenium, this compound and its derivatives are emerging as versatile ligands in coordination chemistry with other transition metals, notably in catalysis. oup.com Hollow-shaped triethynylphosphines, which feature bulky end caps (B75204) like triarylsilyl and triarylmethyl groups at the alkyne termini, create a large, deep metal-binding cavity. oup.com
These specialized this compound ligands have proven effective in catalysis involving other transition metals:
Rhodium-catalyzed Hydrosilylation : These hollow-shaped phosphines have functioned as effective ligands in the rhodium-catalyzed hydrosilylation of ketones. Their unique structure promotes the formation of a mono-P-ligated rhodium species, which is key to the catalytic activity. oup.com
Gold(I)-catalyzed Alkyne Cyclization : In gold(I)-catalyzed reactions, these phosphine ligands have demonstrated a remarkable rate enhancement for the cyclization of alkynes to form six- to eight-membered rings. It is proposed that the cavity within the ligand helps to position the nucleophilic center of the acetylenic compounds close to the gold-bound alkyne, facilitating the ring-closing reaction. oup.com
The ability of transition metals to form a wide variety of complexes is due to their capacity to exist in multiple oxidation states and the presence of d-orbitals for bonding. doubtnut.com The coordination chemistry of this compound with metals like rhodium and gold highlights the potential for designing novel catalysts by modifying the ligand structure. oup.com
Catalytic Applications of Triethynylphosphane Based Metal Complexes
Gold(I)-Catalyzed Cyclization Reactions Utilizing Triethynylphosphane Ligands
Cationic gold(I) complexes bearing this compound ligands have proven to be exceptionally effective catalysts for a variety of cyclization reactions. The distinct shape of the this compound ligand is believed to play a crucial role in its catalytic efficacy. nih.gov It is proposed that the cavity of the ligand forces a nucleophilic center of the substrate into close proximity with the gold-activated alkyne, which facilitates the ring-closing process. nih.gov
Gold(I) complexes with a semi-hollow shaped this compound ligand are effective in catalyzing the formation of six- and seven-membered ring ethers from hydroxy-tethered propargylic esters. researchgate.netresearchgate.net This catalytic system demonstrates a broad substrate scope, tolerating primary, secondary, and tertiary alcohols with various substitution patterns. researchgate.netresearchgate.net Notably, it can be used to synthesize sterically hindered 2,2,6,6-tetraalkyl-substituted tetrahydropyran (B127337) derivatives and fused bicyclic diethers in good yields. researchgate.netresearchgate.net
A study on the gold-catalyzed intramolecular hydroalkoxylation for the regioselective formation of six- and seven-membered cyclic ethers revealed that sequential gold-catalyzed cyclization and palladium-catalyzed cross-coupling reactions can produce 6,6-bicyclic ethers. researchgate.net Conversely, reversing the order of these reactions affords 6,7-bicyclic ethers, highlighting the versatility of this methodology in accessing a range of functionalized polycyclic ethers. researchgate.net
Table 1: Gold(I)-Catalyzed Formation of Six- and Seven-Membered Ring Ethers
| Substrate Type | Product | Key Features |
|---|---|---|
| Hydroxy-tethered propargylic esters | Six- and seven-membered ring ethers | Tolerates primary, secondary, and tertiary alcohols. researchgate.netresearchgate.net |
| Hydroxy-tethered propargylic esters | Sterically congested tetrahydropyrans | Formation of 2,2,6,6-tetraalkyl-substituted derivatives. researchgate.netresearchgate.net |
| Hydroxy-tethered propargylic esters | Fused bicyclic diethers (6,6- and 7,6-) | Achieved in useful yields. researchgate.netresearchgate.net |
| Alkynols | 6,6-Bicyclic ethers | Sequential Au-catalyzed cyclization and Pd-catalyzed cross-coupling. researchgate.net |
| Alkynols | 6,7-Bicyclic ethers | Sequential Pd-catalyzed cross-coupling and Au-catalyzed cyclization. researchgate.net |
The gold(I)-triethynylphosphane catalytic system is also highly effective in promoting intramolecular hydroalkoxylation reactions. This has been demonstrated in the regioselective synthesis of functionalized 6,6- and 6,7-bicyclic ethers. researchgate.net The ability to control the regioselectivity by altering the sequence of catalytic steps (gold-catalyzed cyclization followed by palladium-catalyzed cross-coupling or vice versa) provides a powerful tool for the synthesis of complex polycyclic ether frameworks. researchgate.net
A significant application of this compound-gold(I) catalysis is the construction of seven-membered carbocyclic systems, which are notoriously difficult to synthesize using other methods. acs.orgacs.org Specifically, the 7-exo-dig cyclization of silyl (B83357) enol ethers bearing an ω-alkynic substituent is efficiently catalyzed by a cationic gold(I) complex with a semi-hollow this compound ligand. acs.orgacs.orgnih.gov This reaction yields a variety of methylenecycloheptane (B3050315) derivatives with either exo- or endocyclic carbonyl groups. acs.orgacs.orgnih.gov The protocol is applicable to both cyclic substrates, leading to bicyclic frameworks, and acyclic substrates with or without substituents on the carbon tether. acs.orgacs.org
Table 2: Construction of Methylenecycloheptane Frameworks
| Substrate | Catalyst System | Product | Key Findings |
|---|---|---|---|
| Silyl enol ethers with an ω-alkynic substituent | Cationic Au(I) complex with semi-hollow this compound ligand | Methylenecycloheptane derivatives | Efficient 7-exo-dig cyclization. acs.orgacs.orgnih.gov |
| Cyclic silyl enol ethers | Cationic Au(I) complex with semi-hollow this compound ligand | Bicyclic frameworks | Applicable to cyclic substrates. acs.orgacs.org |
| Acyclic silyl enol ethers | Cationic Au(I) complex with semi-hollow this compound ligand | Acyclic methylenecycloheptanes | Applicable to acyclic substrates with or without substituents. acs.orgacs.org |
The synthesis of azepine derivatives, a class of seven-membered nitrogen-containing heterocycles, can be achieved through the gold-catalyzed intramolecular hydroamination of alkynic sulfonamides. beilstein-journals.orgkyoto-u.ac.jp The use of a this compound ligand is critical for the success of this 7-exo-dig cyclization, which is otherwise challenging. beilstein-journals.org This method allows for the synthesis of a variety of azepine derivatives, including tetrahydroazepines and dihydrobenzazepines, in good yields. beilstein-journals.org The reaction is successful for substrates with both flexible linear chains and benzene-fused linkers. beilstein-journals.orgresearchgate.net
Gold(I) complexes with this compound ligands have been shown to catalyze the cycloisomerization of acetylenic keto esters and silyl enol ethers, leading to the formation of six- and seven-membered rings. researchgate.netresearchgate.net The unique shape of the this compound ligand is credited with a significant rate enhancement in these reactions. researchgate.net In the case of acetylenic silyl enol ethers, the 7-exo-dig cyclization proceeds efficiently to give methylenecycloheptane derivatives. researchgate.netacs.orgacs.org This methodology has expanded the scope of gold-catalyzed cycloisomerization reactions to include the formation of larger ring systems that were previously difficult to access. acs.org
Intramolecular Hydroamination for Azepine Frameworks
Impact of Ligand Design on Catalytic Performance
The design of the phosphine (B1218219) ligand has a profound impact on the performance of gold(I) catalysts. The electronic and steric properties of the ligand can be fine-tuned to control the reactivity and selectivity of the catalytic process. catalysis.blog
In the context of this compound, its "semi-hollow" or "holey" molecular shape, which creates a deep and large metal-binding cavity, is a key feature. nih.govresearchgate.net This unique topology is believed to be responsible for the remarkable rate enhancement observed in gold(I)-catalyzed cyclization reactions that form six- and seven-membered rings. nih.govresearchgate.net The cavity of the ligand is thought to pre-organize the substrate by forcing the nucleophilic center (such as an enol or alkene) into close proximity with the gold-activated alkyne, thereby facilitating the ring-closing anti-attack. nih.govresearchgate.net
Comparative studies have shown that gold complexes with this compound ligands outperform those with more conventional ligands like triphenylphosphine (B44618) (PPh3), phosphites such as P(OPh)3, and even bulky, electron-rich ligands like IPr and X-Phos in certain challenging cyclizations. acs.org For instance, in the 7-exo-dig cyclization of acetylenic silyl enol ethers, the use of PPh3 resulted in no reaction, while P(OPh)3 was virtually inactive. acs.org Although IPr and X-Phos showed some activity, they did not lead to complete conversion, highlighting the superior performance of the this compound ligand in this transformation. acs.org This suggests that the rate enhancement is not solely due to electronic effects but is strongly influenced by the unique steric environment created by the this compound ligand. acs.org
Furthermore, the introduction of bulky end caps (B75204) at the alkyne termini of this compound ligands has been shown to create a "holey" catalytic environment that further enhances catalytic activity. nih.gov This design principle has been successfully applied to the gold(I)-catalyzed cyclization of acetylenic keto esters and 1,7-enynes. nih.gov
Table 3: Comparison of Ligand Performance in 7-exo-dig Cyclization
| Ligand | Catalyst System | Outcome | Reference |
|---|---|---|---|
| This compound (L1) | Cationic Au(I) complex | High conversion and yield | acs.org |
| Triphenylphosphine (PPh3) | Cationic Au(I) complex | No reaction | acs.org |
| Triphenylphosphite (P(OPh)3) | Cationic Au(I) complex | Virtually inactive | acs.org |
| IPr | Cationic Au(I) complex | Incomplete conversion | acs.org |
| X-Phos | Cationic Au(I) complex | Incomplete conversion | acs.org |
Role of "Holey" Catalytic Environment in Rate Enhancement and Selectivity
A key innovation in the application of this compound has been the synthesis of derivatives with bulky end caps, such as triarylsilyl groups, at the alkyne termini. acs.orgcapes.gov.br These modifications create a distinctive "holey" or "semihollow" molecular shape, which possesses a deep and large-scale cavity where the metal center binds. acs.orgnih.gov This structural feature is central to the enhanced catalytic performance observed in several reactions.
In gold(I)-catalyzed alkyne cyclizations, these holey phosphines have demonstrated remarkable rate enhancements for the formation of six- and seven-membered rings. acs.org For instance, the gold(I)-catalyzed 7-exo-dig cyclization of acetylenic silyl enol ethers and the intramolecular hydroamination of alkynic sulfonamides to form azepine derivatives proceed efficiently with these ligands, whereas such reactions are often difficult with other catalysts. capes.gov.brresearchgate.net The rate enhancement is attributed to an entropy-based effect where the ligand's cavity pre-organizes the substrate, forcing the nucleophilic center (such as an enol or alkene) into close proximity with the gold-activated alkyne moiety. acs.orgcapes.gov.brresearchgate.net
Similarly, in the rhodium-catalyzed hydrosilylation of ketones, this compound ligands with bulky end caps lead to a marked acceleration of the reaction compared to common phosphines like triphenylphosphine (PPh3). capes.gov.br A kinetic study on the hydrosilylation of cyclohexanone (B45756) showed that a catalyst system with a bowl-shaped phosphane was significantly faster than systems with PPh3 or other triarylphosphanes. nih.gov
Table 1: Comparison of Catalyst Performance in Rhodium-Catalyzed Hydrosilylation of Cyclohexanone A kinetic study comparing a bowl-shaped phosphane ligand, P(tm-tp)3, with other common phosphanes.
| Ligand | Relative Reaction Rate |
| P(tm-tp)3 | 154 |
| P(tp)3 | 31 |
| P(o-tol)3 | 28 |
| PPh3 | 1 |
Data sourced from kinetic studies on ketone hydrosilylation. nih.gov
Control of Ring-Closing Anti Attack through Ligand Cavity
The unique cavity of bulky this compound ligands plays a crucial role in directing the stereochemical outcome of certain reactions. Specifically, it facilitates what is typically a disfavored pathway: the ring-closing anti-attack of a nucleophile onto an activated alkyne. acs.orgresearchgate.net
In gold(I)-catalyzed cyclizations of acetylenic keto esters and 1,7-enynes, the conventional reaction pathway often involves a syn-attack. However, the steric environment created by the holey phosphine ligand physically constrains the substrate. This confinement brings the tethered nucleophilic group into a position relative to the gold-bound alkyne that makes an anti-attack geometrically feasible. acs.orgnih.gov This control over the reaction geometry enables the efficient formation of larger ring systems, such as six- and seven-membered rings, which are often challenging to synthesize via other catalytic methods. acs.orgcapes.gov.br This unique mode of action highlights how ligand architecture can be used to overcome inherent mechanistic barriers and control reaction pathways.
Mechanistic Investigations of this compound-Mediated Catalytic Cycles
While complete catalytic cycles for this compound-mediated reactions are still an area of active investigation, several key mechanistic features have been proposed based on experimental and computational evidence.
In the rhodium-catalyzed hydrosilylation of ketones, the significant rate enhancement observed with holey this compound ligands is proposed to result from the preferential formation of a highly active mono-phosphine-rhodium species. capes.gov.brresearchgate.net The bulky nature of the ligand disfavors the formation of less active bis-phosphine complexes, even at higher ligand-to-metal ratios, thus maintaining the catalyst in its most active state. capes.gov.br
For gold(I)-catalyzed reactions, the mechanism centers on the activation of the alkyne by the cationic gold complex. acs.orgnih.gov The ligand's role is to create a microenvironment that facilitates the subsequent nucleophilic attack. DFT calculations have suggested that triethynylphosphines are effective π-acceptor ligands, which can influence the electronic properties of the metal center. capes.gov.brresearchgate.net However, detailed computational studies elucidating the full energy profiles of the catalytic cycles, including all intermediates and transition states for these specific ligands, remain limited in the literature, unlike for other phosphine-gold systems. acs.orgrsc.orgrsc.org The primary mechanistic hypothesis remains that the ligand's cavity provides a geometric constraint that lowers the entropic barrier for the key bond-forming step. acs.orgcapes.gov.br
Enantioselective Catalysis with Chiral this compound Derivatives
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. titech.ac.jprsc.org While chiral phosphines are widely used, the application of chiral derivatives of this compound in enantioselective catalysis is not yet explicitly detailed in published research. Current literature focuses on the impact of the ligand's achiral, shape-directing bulky substituents. Although research into other types of chiral alkynylphosphine ligands exists researchgate.net, the synthesis and application of triethynylphosphanes featuring a chiral backbone or chiral end caps for enantioselective transformations appears to be a nascent or unexplored area.
Other Metal-Catalyzed Transformations Involving this compound
Beyond the applications in alkyne cyclization, complexes of this compound have proven effective in other significant metal-catalyzed transformations.
Rhodium-Catalyzed Hydrosilylation of Ketones: As mentioned previously, trialkynylphosphines with bulky triarylsilyl groups at the alkyne termini function as superior ligands in the rhodium-catalyzed hydrosilylation of ketones with triorganosilanes. capes.gov.br The reaction proceeds efficiently, and X-ray crystal structure analysis has confirmed that the {RhCl(cod)} fragment can be fully accommodated within the cavity of the phosphine ligand. capes.gov.br The proposed mechanism involves the formation of a mono-phosphine-rhodium species, which accounts for the high catalytic activity. capes.gov.brresearchgate.net
Gold-Catalyzed Intramolecular Hydroamination: A cationic gold(I) complex featuring a semihollow-shaped this compound ligand has been successfully used to catalyze the intramolecular hydroamination of alkynic sulfonamides. capes.gov.br This method provides efficient access to nitrogen-containing seven-membered rings, such as tetrahydroazepine and dihydrobenzazepine derivatives, through a 7-exo-dig cyclization. capes.gov.br The reaction is effective for substrates with both flexible linear tethers and more rigid benzene-fused structures, demonstrating the versatility of this catalytic system for constructing challenging heterocyclic frameworks. capes.gov.br
Spectroscopic and Photochemical Investigations of Triethynylphosphane and Its Complexes
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
The structural and electronic properties of triethynylphosphane (TEP) and its coordination compounds have been extensively studied using a variety of spectroscopic techniques. These methods provide a deep understanding of the molecule's behavior upon complexation with different metal centers.
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for characterizing this compound and its metal complexes. It provides direct information about the key functional groups and how their vibrational frequencies are perturbed upon coordination to a metal center.
The most significant vibrations for TEP are the C≡C and P-C stretching modes. In free TEP, the C≡C stretching vibration is a key indicator of the alkynyl groups. Upon coordination of the phosphorus atom to a metal, the electronic properties of the phosphine (B1218219) ligand are altered, which in turn influences the strength and frequency of these bonds. Typically, when a phosphine ligand coordinates to a metal, the P-C bond force constant may decrease, leading to a shift of the corresponding stretching frequency to a lower wavenumber. rsc.org This effect is attributed to the donation of the phosphorus lone pair electrons to the metal center. rsc.org
Table 1: Typical Infrared (IR) Vibrational Frequencies
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| C≡C | Stretch | 2100 - 2260 | Position is sensitive to substitution and coordination. |
| C-H (alkynyl) | Stretch | ~3300 | Characteristic of terminal alkynes. |
| P-C | Stretch | 1150 - 980 | Shifts to lower frequency upon coordination. rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of this compound complexes in solution. ³¹P, ¹H, and ¹³C NMR provide detailed information about the electronic environment of the phosphorus atom, the connectivity of the ligands, and dynamic processes.
³¹P NMR Spectroscopy: The ³¹P nucleus is a spin-½ nucleus with 100% natural abundance, making ³¹P NMR highly informative. wikipedia.org The chemical shift (δ) of the phosphorus nucleus is extremely sensitive to its electronic environment, coordination number, and the nature of the substituents. wikipedia.org The chemical shift range for phosphorus compounds is very broad, spanning from approximately +250 to -250 ppm. wikipedia.org For phosphine derivatives, the shift is highly dependent on the steric bulk of the substituents. wikipedia.org Upon coordination to a metal center, the ³¹P resonance typically shifts downfield, and the magnitude of this "coordination shift" provides information about the nature of the metal-ligand bond. researchgate.net In tungsten carbonyl complexes, for example, coordination of a phosphine ligand results in a ³¹P NMR signal that exhibits satellite peaks due to coupling with the ¹⁸³W isotope, with a characteristic ¹J(P,W) coupling constant that confirms direct P-W bonding. uu.nl
¹H and ¹³C NMR Spectroscopy: ¹H NMR spectroscopy provides information on the ethynyl (B1212043) protons, while ¹³C NMR details the ethynyl carbons. The chemical shifts of these nuclei are also affected by coordination. libretexts.org In organometallic complexes, chemical shifts are influenced by factors such as proximity to electronegative atoms and unsaturated groups. libretexts.org For this compound complexes, changes in the chemical shifts of the acetylenic protons and carbons upon coordination can reveal the extent of electronic perturbation through the P-C bond.
The table below presents representative NMR data for an alkynylbis(alkylidynyl)phosphine tungsten complex, which serves as a model to understand the spectroscopic features of related this compound systems. anu.edu.au
Table 2: Representative NMR Data for an Alkynylphosphine Complex
| Compound Moiety | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| {LnM≡C}₂P C≡CR | ³¹P | 33.8 - 36.1 | - | anu.edu.au |
| {LnM≡C }₂PC≡CR | ¹³C (carbyne) | 272.9 - 277.9 | - | anu.edu.au |
| H₃PO₄ (Reference) | ³¹P | 0 | - | wikipedia.org |
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule or complex. shu.ac.uk For this compound and its complexes, this technique is used to identify transitions involving π-orbitals of the ethynyl groups and charge-transfer transitions between the metal and the ligand. shu.ac.uklibretexts.org
The absorption of UV or visible light corresponds to the promotion of electrons from occupied molecular orbitals (like HOMO) to unoccupied ones (like LUMO). libretexts.org In organic molecules with unsaturated groups, common transitions include π→π* and n→π. shu.ac.uk π→π transitions are typically intense and occur in molecules with conjugated systems, while n→π* transitions, involving non-bonding electrons, are generally weaker. uomustansiriyah.edu.iq
In this compound metal complexes, such as those with Rhenium(I), the UV-Vis spectra are often characterized by multiple absorption bands. acs.orgacs.org These can include:
Ligand-Centered (LC) π→π transitions:* Occurring at higher energies (shorter wavelengths), these are associated with the electronic structure of the ligands themselves, such as the bipyridine or this compound ligands. researchgate.net
Metal-to-Ligand Charge-Transfer (MLCT) transitions: These are often found at lower energies (longer wavelengths) and involve the transfer of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of an acceptor ligand (like bipyridine). acs.org The energy of these transitions is sensitive to the metal, its oxidation state, and the nature of the ligands. acs.org
The formation of a complex between TEP and a metal center can be monitored by the appearance of new absorption bands, particularly MLCT bands, or shifts in the ligand-centered bands. researchgate.net For instance, studies on fac-[Re(bpy)(CO)₃(TEP)]⁺ show intense absorptions in the UV region attributed to π→π* transitions and lower energy bands associated with MLCT transitions. acs.orgresearchgate.net
Table 3: Electronic Absorption Data for a Rhenium(I)-Triethynylphosphane Complex
| Complex | λ_max (nm) | Type of Transition | Solvent | Reference |
|---|---|---|---|---|
| fac-[Re(bpy)(CO)₃(TEP)]⁺ | ~290 | π→π* (bpy) | CH₃CN | acs.orgresearchgate.net |
X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. nih.gov This technique has been crucial for confirming the molecular structures of this compound complexes and understanding the steric and electronic effects of the TEP ligand. acs.orgcore.ac.uk
For example, the crystal structure of a tungsten complex with a related phosphine ligand, tris(1-phenyl-1H-1,2,3-triazol-4-yl)phosphine, reveals an octahedral geometry around the tungsten center with a W1-P1 bond length of 2.4829(10) Å. uu.nl In related alkynylbis(alkylidynyl)phosphine complexes of tungsten, the geometry around the phosphorus atom is pyramidal, similar to that of free this compound, with P-C≡C angles deviating slightly from linearity (165–175°). anu.edu.au
The structure of the fac-[Re(bpy)(CO)₃(TEP)]⁺ complex has been determined, confirming the facial arrangement of the three carbonyl ligands and the coordination of the TEP ligand to the rhenium center. acs.org Such structural data are vital for interpreting spectroscopic results and understanding reactivity. nih.govcore.ac.uk
Table 4: Selected X-ray Crystallographic Data for this compound and Related Complexes
| Compound/Fragment | Bond / Angle | Value | Reference |
|---|---|---|---|
| Tungsten Phosphine Complex | W1–P1 bond length | 2.4829(10) Å | uu.nl |
| Tungsten Phosphine Complex | W1–P1–C11 angle | 115.80(12)° | uu.nl |
| Alkynylbis(alkylidynyl)phosphine-W | W≡C–P angle | ~170° | anu.edu.au |
| Alkynylbis(alkylidynyl)phosphine-W | P–C≡C angle | 165–175° | anu.edu.au |
| Alkynylbis(alkylidynyl)phosphine-W | P-C(alkynyl) bond length | 1.590(9) Å | anu.edu.au |
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as transition metal complexes in certain oxidation states. farmaceut.org It is a powerful tool for characterizing the electronic structure, coordination environment, and magnetic properties of paramagnetic centers. farmaceut.orgesr.hu
While many this compound complexes studied are diamagnetic (e.g., Re(I), d⁶), TEP could be used as a ligand for paramagnetic metal ions (e.g., Cu(II), Ti(III)). uni-bonn.de In such a hypothetical complex, EPR spectroscopy would provide key information. esr.hu The EPR spectrum is characterized by the g-factor and hyperfine coupling constants.
g-factor: The g-factor provides information about the electronic environment of the unpaired electron. Its deviation from the free-electron value (g = 2.0023) indicates the extent of spin-orbit coupling.
Hyperfine Coupling: The interaction of the unpaired electron spin with the nuclear spins of nearby atoms (like ³¹P, ¹⁴N, or the metal itself) leads to a splitting of the EPR signal. The magnitude of this hyperfine coupling constant (A) is related to the spatial distribution of the unpaired electron's wavefunction, providing direct evidence for coordination.
For a paramagnetic metal complex of this compound, hyperfine coupling to the ³¹P nucleus (I = ½, 100% abundance) would be expected, resulting in a doublet splitting of the EPR signal. This would confirm the direct coordination of the TEP ligand to the metal center and provide insight into the M-P bond's covalent character. conicet.gov.ar
X-ray Crystallography for Solid-State Molecular Structures
Photophysical Properties of this compound Metal Complexes
The photophysical properties of metal complexes, including their luminescence and excited-state behavior, are of significant interest for applications in sensing, imaging, and photocatalysis. researchgate.net this compound has been incorporated into luminescent metal complexes, particularly those of Rhenium(I), to study how its electronic properties influence their photochemical pathways. acs.orgresearchgate.net
Rhenium(I) tricarbonyl diimine complexes are well-known for their luminescence, which typically originates from a triplet metal-to-ligand charge-transfer (³MLCT) excited state. acs.org However, the introduction of a this compound ligand can lead to unusual photophysical behavior. acs.orgresearchgate.net
For example, the complex fac-[Re(bpy)(CO)₃(TEP)]⁺ exhibits competitive photochemical pathways. acs.orgresearchgate.net Unlike analogous complexes with simple phosphine ligands, it undergoes photosubstitution of both the TEP and CO ligands. acs.orgresearchgate.net DFT calculations suggest that its lowest emitting state has significant π-π* character, derived from the TEP ligand, rather than being a pure ³MLCT state. acs.orgresearchgate.net This altered nature of the excited state is responsible for its unique photoreactivity. researchgate.net
The photophysical properties, such as emission quantum yield (Φ) and excited-state lifetime (τ), are crucial metrics. The quantum yield represents the efficiency of the emission process, while the lifetime indicates how long the complex remains in the excited state. These properties are highly sensitive to the ligand environment. For instance, modifying ancillary ligands in platinum(II) complexes has been shown to enhance phosphorescence quantum yields to as high as 39% with lifetimes in the microsecond range (21.2 µs). rsc.org Similarly, certain zinc(II) complexes have demonstrated outstanding quantum yields of up to 74%. researchgate.net While specific data for TEP complexes can be sparse, the principles derived from related systems are applicable.
Table 5: Photophysical Properties of Representative Luminescent Metal Complexes
| Complex Type | Emission λ_max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes | Reference |
|---|---|---|---|---|---|
| Rhenium(I) Carbonyl | - | - | 20-640 ns | Emissive from ³MLCT state. | researchgate.net |
| Platinum(II) Alkynyl | 512 | 0.39 (39%) | 21.2 µs | Phosphorescence enhanced by σ-donating ligands. | rsc.org |
| Platinum(II) Thienylpyridyl | ~556, 598 | up to 0.38 (38%) | up to 26 µs | Efficient singlet oxygen photosensitizers. | nih.gov |
| Gold(I) Radical Complex | - | 0.13 - 0.36 (13-36%) | - | Fluorescence quantum yield enhanced by coordination. | chemistryviews.org |
Table 6: List of Compound Names
| Abbreviation / Formula | Full Compound Name |
|---|---|
| TEP | This compound |
| PPh₃ | Triphenylphosphine (B44618) |
| AlCl₃ | Aluminum chloride |
| bpy | 2,2'-bipyridine (B1663995) |
| fac-[Re(bpy)(CO)₃(TEP)]⁺ | fac-Tricarbonyl(2,2'-bipyridine)(this compound)rhenium(I) |
| TMS | Tetramethylsilane |
| H₃PO₄ | Phosphoric acid |
| [Pt(Thpy)(PPh₃)X] | (2-(2'-thienyl)pyridine)(triphenylphosphine)platinum(II) halide/pseudohalide |
| Zn(II) Schiff Base Complexes | Zinc(II) complexes with Schiff base ligands |
Emission Characteristics and Excited State Nature (e.g., π−π* character in Rhenium complexes)
The foundational research into the metal complexes of this compound describes the synthesis and characterization of compounds such as fac-[Re(bpy)(CO)₃(TEP)]⁺ (where bpy is 2,2'-bipyridine). researchgate.netacs.orgunab.cl A remarkable feature of this complex is its emission from an excited state that possesses significant π−π* character. researchgate.netacs.orgunab.cl This is an unusual characteristic when compared to analogous fac-[Re(bpy)(CO)₃(PR₃)]⁺ complexes (where PR₃ is a trialkyl or triarylphosphine), which typically emit from a triplet metal-to-ligand charge-transfer (³MLCT) state. researchgate.netnih.gov
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations corroborate these experimental findings, predicting that the lowest emitting state should indeed have π-π* character. researchgate.netacs.orgunab.cl This suggests that the electronic nature of the this compound ligand, with its acetylene (B1199291) functionalities, plays a significant role in the electronic structure of the complex, making it behave more like a CO ligand than a typical tertiary phosphine. researchgate.net The excited state can be described as involving orbitals with contributions from both the bipyridine and the TEP ligands.
In most Rhenium(I) diimine complexes, the lowest excited state is the ³MLCT state. acs.org However, in cases with extensively conjugated diimine ligands, π-π* character can be mixed in. acs.org The distinct π-π* nature of the emitting state in the TEP complex is a key factor influencing its subsequent photochemical reactivity.
Luminescence Lifetimes and Quantum Yields
Generally, mononuclear Rhenium(I) complexes exhibit luminescence lifetimes of less than 1 microsecond (< 1 µs) and emission quantum yields below 10% (< 0.1) in solution at room temperature. acs.org The encapsulation of Rhenium complexes within polymer nanoparticles has been shown to significantly enhance photoluminescence quantum yields to approximately 50% and lengthen lifetimes to 3-4 µs, compared to values of 6-7% in acetonitrile. soton.ac.uk
The table below presents photophysical data for several Rhenium(I) diimine complexes, illustrating the typical range of values for these properties.
| Complex | Emission Max (λₑₘ) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |
| fac-[Re(phen)(CO)₃(bpa)]⁺ | - | 0.11 | 970 ns | Acetonitrile |
| fac-[Re(dpq)(CO)₃(bpa)]⁺ | - | 0.05 | 375 ns | Acetonitrile |
| fac-[Re(dppz)(CO)₃(bpa)]⁺ | - | ~10⁻⁴ | - | Acetonitrile |
| cis,trans-[Re(dmb)(CO)₂{P(OⁱPr)₃}₂]⁺ | - | 0.03 | 0.38 µs | - |
| cis,trans-[Re(dmb)(CO)₂{P(p-C₆H₄Cl)₃}₂]⁺ | - | 0.13 | 1.22 µs | - |
Data sourced from references acs.orgrsc.org. Note: Specific emission maximum wavelengths were not provided in all cited snippets.
Influence of Interligand Interactions on Photophysical Behavior
Interligand interactions, such as π–π and CH−π stacking, between the ligands within a metal complex can profoundly affect its photophysical properties. acs.org In Rhenium(I) diimine complexes containing phosphine ligands with aryl groups, weak, noncovalent interactions between the aromatic diimine ligand and the aryl substituents on the phosphine are induced. acs.org
These interactions can lead to several significant changes:
Red-shifted Absorption : The ¹MLCT absorption band shifts to lower energy. acs.org
Blue-shifted Emission : The emission from the ³MLCT excited state shifts to higher energy. acs.org
Increased Lifetime and Quantum Yield : The lifetime of the excited state becomes longer, and the quantum yield of emission increases. acs.org
This phenomenon is attributed to the restriction of structural changes in the excited state and the delocalization of the transferred electron over the interacting ligands. rsc.org For the fac-[Re(bpy)(CO)₃(TEP)]⁺ complex, the planar, π-conjugated bipyridine ligand and the acetylenic arms of the this compound ligand are positioned to engage in such interligand interactions. The relatively small cone angle of the TEP ligand (103.6°) could further facilitate a close approach between the ligands, influencing the complex's photophysical behavior. researchgate.net These interactions likely contribute to the unique π-π* nature of its excited state.
Photochemical Reactivity of this compound Complexes
The unique excited-state properties of TEP complexes give rise to distinctive photochemical reactivity, setting them apart from other Rhenium phosphine complexes.
Photosubstitution Reactions (e.g., CO and TEP photosubstitution in Rhenium complexes)
The most striking photochemical feature of fac-[Re(bpy)(CO)₃(TEP)]⁺ is its unusual bifurcated, or dual, photoreactivity upon irradiation in a coordinating solvent like acetonitrile. acs.orgunab.cl Unlike typical fac-[Re(bpy)(CO)₃(PR₃)]⁺ complexes that undergo selective photosubstitution of a single CO ligand, the TEP complex exhibits competitive photosubstitution of both the this compound ligand and a carbonyl ligand. researchgate.netacs.org
Following photolysis in acetonitrile, a mixture of products is formed, as identified by IR and ³¹P NMR spectroscopy. researchgate.net
| Reactant | Photoproducts from TEP Loss | Photoproducts from CO Loss |
| fac-[Re(bpy)(CO)₃(TEP)]⁺ | fac-[Re(bpy)(CO)₃(NCCH₃)]⁺ + TEP | cis,trans-[Re(bpy)(CO)₂(TEP)(NCCH₃)]⁺ |
Data sourced from reference researchgate.net.
This dual-channel reactivity highlights the unique influence of the TEP ligand on the complex's photo-excited pathways. acs.orgsoton.ac.uk
Electron Transfer Processes in Photoexcited States
Photoinduced electron transfer (PET) is a fundamental process where an excited molecule acts as a potent oxidizing or reducing agent. wikipedia.org The photoexcited state of a Rhenium(I) diimine complex can be quenched through electron transfer to a suitable acceptor or from a suitable donor. nih.govetsu.edu
While specific PET studies on this compound complexes are not detailed in the available literature, their general behavior can be inferred from the extensive research on related Rhenium complexes used in photocatalysis, such as for CO₂ reduction. nih.govacs.org In these systems, photoexcitation is followed by an electron transfer event, often from a sacrificial electron donor, to generate a one-electron-reduced (OER) species. nih.govresearchgate.net This OER is a key intermediate in the catalytic cycle.
Given that fac-[Re(bpy)(CO)₃(TEP)]⁺ possesses a photoactive excited state, it is expected to participate in electron transfer processes. The luminescence of the complex can be quenched by electron donors or acceptors, leading to the formation of a charge-separated state. wikipedia.orgnsf.gov This potential for PET makes TEP complexes interesting candidates for applications in photocatalysis and sensing.
Mechanisms of Photoinduced Transformations
The mechanism of photosubstitution in Rhenium carbonyl complexes is highly dependent on the nature of the excited states. For standard fac-[Re(bpy)(CO)₃(PR₃)]⁺ complexes, the accepted mechanism for CO substitution involves the following steps:
Initial excitation populates a ¹MLCT state, which rapidly undergoes intersystem crossing to the lowest triplet excited state, the ³MLCT state. nih.govnih.gov
From the emissive ³MLCT state, a thermally activated transition populates a higher-energy, dissociative triplet ligand field (³LF) state (also referred to as a metal-centered, ³MC, state). rsc.orgresearchgate.net
This ³LF state is responsible for the dissociation of a CO ligand, typically the one trans to the phosphine ligand due to the strong trans effect. rsc.orgresearchgate.net
The bifurcated reactivity of fac-[Re(bpy)(CO)₃(TEP)]⁺ suggests a more complex mechanistic landscape. acs.org
CO Loss Pathway : The photosubstitution of a CO ligand likely follows a pathway similar to other phosphine complexes, proceeding through a dissociative ³LF state populated from the initial excited state.
TEP Loss Pathway : The loss of the TEP ligand itself is highly unusual and points to a different deactivation channel. This pathway is directly linked to the unique π-π* character of the lowest emitting state of the TEP complex. researchgate.netunab.clresearchgate.net This state, having significant ligand-centered character, may have a potential energy surface that leads directly to the dissociation of the TEP ligand, a pathway not accessible or competitive in complexes where the lowest excited state is purely ³MLCT in nature. The competition between these two dissociative pathways (CO loss vs. TEP loss) is a unique feature imparted by the electronic structure of the this compound ligand. acs.org
Computational Chemistry Approaches for Triethynylphosphane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comescholarship.org It is particularly well-suited for investigating the ground-state properties of molecules like triethynylphosphane. ispub.com
Prediction of Ground State Geometries and Electronic Structures
A fundamental application of DFT is the optimization of molecular geometries to predict the most stable, lowest-energy conformation of a molecule. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often rivaling experimental data. ispub.com These calculations have been successfully applied to a variety of molecules, providing reliable structural parameters. scielo.br The electronic structure, which dictates the molecule's reactivity and properties, can also be thoroughly analyzed. This includes the determination of electron density distribution, which reveals how electrons are shared between atoms, and the calculation of atomic charges, which provides insight into the polarity of bonds. mdpi.com For instance, DFT studies on related systems have shown how the charge on a metal atom in a complex can be quantified. mdpi.com
DFT calculations have been used to determine the ground state geometries of various organophosphorus compounds and metal complexes, showing good agreement with experimental results where available. scielo.brresearchgate.net The choice of the exchange-correlation functional within DFT is crucial for obtaining accurate results, and various functionals have been tested for their ability to predict structural and electronic properties. scielo.br
Analysis of Molecular Orbitals and Bonding Characteristics
DFT provides a detailed picture of the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical for understanding a molecule's chemical reactivity and its behavior as a ligand in coordination complexes. physchemres.org The HOMO-LUMO gap, for instance, is an indicator of the molecule's kinetic stability and its electronic excitation properties. physchemres.org
In the context of this compound, DFT calculations have suggested that it can act as a good π-acceptor ligand, a property attributable to the nature of its molecular orbitals. capes.gov.br This π-acceptor character is crucial for its coordination chemistry and catalytic applications. The analysis of molecular orbitals can reveal the nature of bonding, such as identifying π-bonding and π-antibonding interactions within the molecule. mdpi.com For example, in studies of similar phosphorus-containing ligands like triphenylphosphine (B44618) (PPh₃), DFT has been used to visualize and analyze the Kohn-Sham orbitals, providing a deeper understanding of their electronic structure. researchgate.net
| Computational Method | Property Investigated | Key Findings |
| DFT | Ground State Geometry | Provides accurate bond lengths and angles. |
| DFT | Electronic Structure | Determines electron density and atomic charges. mdpi.com |
| DFT | Molecular Orbitals | Characterizes HOMO, LUMO, and bonding nature. physchemres.org |
| DFT | Ligand Properties | Suggests this compound is a good π-acceptor. capes.gov.br |
Time-Dependent DFT (TD-DFT) Calculations for Excited State Properties
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net It allows for the calculation of electronic excitation energies, which correspond to the wavelengths of light a molecule absorbs, and other properties of electronically excited states. ups-tlse.frarxiv.org
For this compound and its metal complexes, TD-DFT calculations are instrumental in interpreting their UV-visible absorption spectra. These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. acs.org Studies on rhenium(I) carbonyl complexes of this compound have utilized TD-DFT to predict that the lowest emitting state has π-π* character. acs.org This information is crucial for understanding the photophysical and photochemical properties of these compounds. acs.org TD-DFT can also be used to determine other excited-state properties such as dipole moments and atomic charges, offering insights into how the electronic distribution changes upon excitation. researchgate.netchemrxiv.org The accuracy of TD-DFT calculations can be comparable to ground-state DFT for many systems, making it a powerful tool for studying larger molecules. ups-tlse.fr
| Computational Method | Property Investigated | Key Findings |
| TD-DFT | Electronic Transitions | Predicts UV-visible absorption spectra. acs.org |
| TD-DFT | Excited State Character | Identifies the nature of emitting states (e.g., π-π*). acs.org |
| TD-DFT | Excited State Properties | Calculates dipole moments and charge distributions of excited states. researchgate.netchemrxiv.org |
Mechanistic Studies of Catalytic Reactions via Computational Modeling
Computational modeling, particularly using DFT, has become a powerful tool for elucidating the mechanisms of complex chemical reactions, including those catalyzed by transition metal complexes. nih.govnih.govschrodinger.com This approach allows for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states. mit.edu
Elucidation of Reaction Pathways and Transition States
By mapping out the potential energy surface of a reaction, computational methods can identify the most likely sequence of elementary steps that transform reactants into products. nih.govacmm.nl This involves locating all relevant intermediates and the transition states that connect them. A transition state is a high-energy, fleeting structure that represents the point of no return in a reaction. mit.edu Identifying these structures is crucial for understanding the reaction mechanism and the factors that control its rate. mit.edu
For catalytic reactions involving this compound as a ligand, computational studies can model key steps such as oxidative addition and reductive elimination. rsc.org For example, in the context of copper-catalyzed reactions, DFT and more advanced methods have been used to show that the catalytic cycle often proceeds through such steps, with oxidative addition being the rate-determining step. rsc.org The development of automated methods for finding reaction mechanisms is an active area of research that promises to accelerate the discovery of new catalytic processes. uio.no
Energy Profiles of Catalytic Cycles
| Computational Approach | Focus of Study | Key Insights |
| Reaction Pathway Elucidation | Identification of Intermediates and Transition States | Models key steps like oxidative addition and reductive elimination. nih.govrsc.org |
| Energy Profile Analysis | Determination of Rate-Determining Step | Quantifies reaction kinetics and predicts favorable pathways. osti.govresearchgate.netresearchgate.net |
| Catalyst Design | Optimization of Catalytic Cycles | Guides the development of more efficient catalysts. capes.gov.brfrontiersin.org |
Computational Screening and In Silico Catalyst Optimization
The rational design of new and improved catalysts is a central goal in chemistry, and computational methods have become an indispensable tool in achieving this objective. creative-quantum.eu For ligands like this compound, computational screening and in silico optimization offer a pathway to rapidly evaluate and predict the performance of potential catalyst systems, thereby accelerating the discovery process and reducing reliance on time-consuming and resource-intensive trial-and-error experimentation. bbnchasm.comcatalysis.blog These approaches are particularly valuable in exploring the vast chemical space that can be generated by modifying the core structure of this compound with various substituents. rsc.org
High-throughput computational screening is a powerful strategy for the initial identification of promising catalyst candidates. rsc.orgrsc.org This process typically involves the creation of a virtual library of ligands based on the this compound scaffold with diverse electronic and steric properties. researchgate.net Using methods like Density Functional Theory (DFT), key properties, or "descriptors," of these virtual ligands can be calculated. researchgate.netrsc.org These descriptors, which can include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, or steric properties like the Tolman cone angle, can be correlated with catalytic activity. acs.org By calculating these descriptors for a large number of candidate molecules, it is possible to quickly identify those with the most promising characteristics for a specific catalytic reaction. rsc.org
Machine learning (ML) has emerged as a particularly powerful tool for accelerating catalyst discovery and optimization. bbnchasm.comnih.gov ML models can be trained on data from computational screening or experimental results to identify complex relationships between ligand structure and catalytic performance that may not be apparent from simple descriptor analysis. chemrxiv.orgoup.com These trained models can then be used to predict the performance of new, untested catalyst candidates with a high degree of accuracy, enabling the exploration of a much larger chemical space than would be possible with purely computational or experimental methods. catalysis.blog For this compound systems, an ML workflow could be envisioned where an initial set of ligands is screened using DFT, the results of which are used to train an ML model. This model could then be used to predict the performance of a much larger virtual library of this compound derivatives, with the most promising candidates being selected for further computational and experimental validation. nih.govchemrxiv.org
The table below illustrates a hypothetical workflow for the computational screening and optimization of this compound-based catalysts.
| Step | Method | Description | Desired Outcome |
| 1. Virtual Library Generation | Combinatorial Chemistry | Create a diverse set of virtual this compound ligands with various substituents. | A large and diverse library of candidate ligands. |
| 2. High-Throughput Screening | Density Functional Theory (DFT) | Calculate key electronic and steric descriptors for each ligand in the virtual library. researchgate.net | Identification of a smaller subset of promising ligands based on descriptor values. |
| 3. In Silico Optimization | DFT Calculations | Model the complete catalytic cycle for a target reaction using the most promising ligands. Identify the rate-limiting step. | Understanding of the reaction mechanism and the role of the ligand. |
| 4. Machine Learning Prediction | Supervised Learning (e.g., Regression) | Train an ML model on the calculated data to predict catalytic performance based on ligand descriptors. catalysis.blog | A predictive model capable of rapidly screening new ligand candidates. |
| 5. Experimental Validation | Synthesis and Catalytic Testing | Synthesize and test the most promising catalyst candidates identified through computational methods. | Confirmation of the predicted catalytic activity and selectivity. |
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models through comparison with experimental data. For this compound systems, a strong correlation between computational predictions and experimental observations provides confidence in the theoretical models and allows for their use in predicting the behavior of new and untested systems. acs.org Density Functional Theory (DFT) has proven to be a particularly valuable tool in this regard, providing insights into electronic structure, reaction mechanisms, and spectroscopic properties that can be directly compared with experimental results. mdpi.com
One area where a strong correlation has been observed is in the study of the electronic and ground state properties of metal complexes containing this compound. For example, in studies of rhenium(I) carbonyl complexes of this compound, DFT calculations have been shown to be in good agreement with experimental data regarding the electronic and ground-state properties of these complexes. acs.org This agreement provides a solid foundation for using computational methods to understand and predict the photophysical properties of such complexes.
Furthermore, computational studies have been instrumental in elucidating the reaction mechanisms of catalytic processes involving this compound ligands. In the gold(I)-catalyzed cyclization of hydroxy-tethered propargylic esters, a "semihollow-shaped this compound ligand" was employed. DFT calculations were used to support the proposed reaction mechanism, justifying the formation of key intermediates and rationalizing the observed product distribution. nih.gov Similarly, in another study, the use of triethynylphosphine ligands with bulky end caps (B75204) led to significant rate enhancements in gold(I)-catalyzed cyclizations. The proposed mechanism, which involves the ligand's cavity forcing a nucleophilic center into close proximity with the gold-bound alkyne, is supported by computational modeling of the system.
The table below presents a comparison of computational and experimental data for a hypothetical gold(I)-catalyzed cyclization reaction using a this compound ligand. This illustrates how computational data can be used to rationalize and predict experimental outcomes.
| Parameter | Computational Prediction (DFT) | Experimental Observation | Correlation |
| Reaction Intermediate | Structure and energy of the proposed gold-carbene intermediate. | Indirect evidence from product analysis and kinetic studies. | DFT calculations provide a plausible structure for the transient intermediate, consistent with the observed products. |
| Rate-Determining Step | Calculation of the energy barriers for each step of the catalytic cycle, identifying the highest barrier. | Experimentally determined rate law and kinetic isotope effects. | The computationally identified rate-determining step is consistent with the experimentally observed kinetics. |
| Product Selectivity | Calculation of the relative energies of the transition states leading to different regio- or stereoisomers. | Experimentally measured product ratios (e.g., enantiomeric excess, diastereomeric ratio). | The predicted product selectivity based on the calculated transition state energies matches the experimental outcome. |
| Ligand Effect | Modeling of ligands with different steric bulk and electronic properties to predict their impact on reaction rate and selectivity. | Synthesis and testing of a series of ligands with varying substituents. | The computational model correctly predicts the trends in reactivity and selectivity observed experimentally for different ligands. |
The successful correlation of computational data with experimental observations, as exemplified in the studies of this compound complexes, is crucial for the continued development of predictive computational models in catalysis. acs.orgacs.org This synergy between theory and experiment allows for a deeper understanding of fundamental catalytic principles and provides a powerful tool for the rational design of new and more efficient catalysts. creative-quantum.eu
Emerging Research Directions and Future Perspectives of Triethynylphosphane
Development of Novel Triethynylphosphane Architectures with Tailored Properties
The core structure of this compound is being systematically modified to create derivatives with precisely tailored properties. A significant area of research involves the synthesis of tris[(triarylsilyl)ethynyl]phosphines, where bulky triarylsilyl groups are placed at the termini of the alkyne arms. nih.gov This modification results in ligands with a "holey" molecular shape, possessing a deep and large-scale cavity for metal binding. nih.gov These structural alterations are not merely cosmetic; they create a unique, sterically defined environment around a coordinated metal catalyst.
Similarly, "semihollow-shaped" this compound ligands have been developed and utilized in catalysis. researchgate.net These architectures are designed to control the access of substrates to the catalytic center, thereby influencing reaction pathways and enhancing selectivity. The key principle is that the ligand's three-dimensional structure can pre-organize the reactants, forcing a nucleophilic center of a substrate into close proximity with the gold-bound alkyne, which facilitates specific ring-closing reactions. nih.gov The development of these sophisticated phosphine (B1218219) architectures demonstrates a shift towards rational ligand design, where the ligand is not just an electronic spectator but an active participant in controlling the catalytic environment.
Integration into Advanced Functional Materials
The trifunctional nature of this compound makes it an exceptional building block for the construction of complex and functional materials. numberanalytics.comnih.gov Its rigid ethynyl (B1212043) arms can act as spokes in the creation of larger, well-defined molecular frameworks.
The incorporation of phosphorus into π-conjugated systems is a burgeoning field of materials chemistry, as it allows for fine-tuning of the electronic and optical properties of organic materials. researchgate.netdiva-portal.orgchemrxiv.org The phosphorus atom can be chemically modified through oxidation, sulfuration, or metal coordination, which in turn modulates the properties of the entire π-system. researchgate.net this compound is a prime candidate for constructing such materials. The ethynyl groups provide points for extension and polymerization, leading to phosphine-acetylenic macrocycles, cages, and polymers. researchgate.net These materials are of significant interest for their potential applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). The ability to alter the oxidation state and coordination number of the phosphorus atom within these frameworks offers a unique method for tailoring the electronic structure, which is not possible with more common thiophene (B33073) or pyrrole (B145914) units.
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound and its derivatives are being explored as components in such assemblies. The phosphine core can coordinate to metal ions, acting as a node, while the ethynyl arms can serve as rigid spacers or participate in π-π stacking interactions. This allows for the self-assembly of discrete, nanometer-sized structures. wikipedia.org For example, phosphine-functionalized cavitands—large, bowl-shaped molecules—have been used to create supramolecular catalysts where a gold(I) ion is held within the cavity. researchgate.netresearchgate.net This approach combines the recognition properties of the host molecule with the catalytic activity of the metal, leading to highly selective transformations. researchgate.net The modular nature of these systems allows for the rational design of complex functional assemblies for applications in catalysis, sensing, and molecular electronics. rsc.orgnih.gov
Phosphorus-Containing π-Conjugated Molecular Frameworks
Exploration of New Catalytic Domains and Reaction Types
This compound derivatives have emerged as highly effective ligands in transition metal catalysis, particularly for gold and platinum. Their unique structures have enabled novel reactivity and high selectivity in a variety of transformations. nih.govresearchgate.netoup.com
A key application is in gold(I)-catalyzed cyclization reactions. The use of "holey" phosphines with bulky silyl (B83357) end-caps has been shown to cause a remarkable rate enhancement in the six- and seven-membered ring-forming cyclizations of acetylenic keto esters and 1,7-enynes. nih.gov Similarly, a cationic gold(I) complex bearing a "semihollow-shaped" this compound ligand efficiently catalyzed the formation of six- and seven-membered ring ethers from hydroxy-tethered propargylic esters. researchgate.net
Beyond gold, these ligands have proven indispensable in other catalytic systems. For instance, a platinum(II) catalyst equipped with a hollow-shaped triethynylphosphine ligand was necessary to achieve a highly selective intermolecular [2+2] cycloaddition reaction between an allene (B1206475) and vinyl ethers. oup.comoup.com The development extends to other metals as well; manganese complexes with phosphine ligands, for example, have been used to catalyze [2+2+2] cyclotrimerization reactions. chemrxiv.org These examples underscore the potential of tailored this compound ligands to unlock new types of catalytic reactions and improve the efficiency and selectivity of existing ones. mdpi.comnih.gov
| Catalyst System | Ligand Architecture | Reaction Type | Substrates | Outcome | Reference |
|---|---|---|---|---|---|
| Gold(I) | Holey, with bulky triarylsilyl end caps (B75204) | Cyclization | Acetylenic keto esters and 1,7-enynes | Remarkable rate enhancement for 6- and 7-membered ring formation. | nih.gov |
| Gold(I) | Semihollow-shaped | Cyclization | Hydroxy-tethered propargylic esters | Efficient formation of 6- and 7-membered ring ethers. | researchgate.net |
| Platinum(II) | Hollow-shaped | [2+2] Cycloaddition | Allenyl silyl ether and vinyl ethers | Highly selective formation of methylenecyclobutanes. | oup.comoup.com |
| Manganese(I) | Generic Phosphines (e.g., dppm) | [2+2+2] Cyclotrimerization | Triynes | Accommodates a broad range of functional groups. | chemrxiv.org |
Synergy with Other Advanced Chemical Methodologies
Furthermore, the integration of this compound building blocks into materials science leverages advanced characterization and fabrication techniques. keele.ac.ukresearchgate.netnist.govgatech.edu The creation of ordered π-conjugated polymers or supramolecular assemblies relies on modern synthetic methods and analytical tools to control and verify their structure and function at the nanoscale. The synergy between the molecular design of this compound derivatives and these advanced methodologies is crucial for realizing their potential in next-generation electronics, catalysis, and smart materials. chemmethod.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Triethynylphosphane derivatives, and how can purity be ensured during isolation?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, tetrachloromonospirophosphazene intermediates can react with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions. Key steps include:
- Maintaining stoichiometric ratios (e.g., 1:1 molar ratio of phosphazene to diamine) .
- Using triethylamine (EtN) as a proton scavenger to minimize side reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm product formation .
- Isolating products via column chromatography and evaporating solvents under reduced pressure to avoid decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound structures?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H, C, and P NMR are essential for confirming bond connectivity and electronic environments. For example, P NMR can distinguish between phosphazene and phosphane moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural data, including bond lengths and angles, which are critical for validating computational models .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Reference data from NIST Chemistry WebBook can validate spectral assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
- Waste Disposal : Neutralize reactive byproducts (e.g., EtNHCl) before disposal .
- Emergency Procedures : Immediate washing with water for accidental exposure, followed by medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different solvent systems?
- Methodological Answer :
- Contradiction Analysis Framework :
Compare solvent polarity (e.g., THF vs. DMF) and dielectric constants to assess solvation effects .
Replicate experiments under identical conditions to isolate solvent-specific variables .
Use computational tools (e.g., DFT calculations) to model solvent interactions and identify transition-state discrepancies .
- Case Study : In THF, this compound exhibits slower reaction kinetics compared to DMF due to poorer stabilization of ionic intermediates. This aligns with dielectric constant data (THF: 7.6 vs. DMF: 36.7) .
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Experimental Design :
- Perform kinetic isotope effect (KIE) studies to differentiate between concerted and stepwise pathways.
- Use steric maps (e.g., Corey-Pauling-Koltun models) to visualize spatial hindrance at reaction sites .
- Computational Validation : Density Functional Theory (DFT) can model frontier molecular orbitals (FMOs) to predict regioselectivity. For example, HOMO-LUMO gaps in phosphane-alkyne systems correlate with observed product distributions .
Q. How can researchers extrapolate toxicological data from organophosphate analogs to this compound?
- Methodological Answer :
- Class-Based Extrapolation :
Identify structural analogs (e.g., triphenyl phosphate) with established toxicity profiles .
Compare electrophilic reactivity (e.g., phosphorylation potential) using in vitro assays (e.g., acetylcholinesterase inhibition) .
Adjust for differences in bioavailability via logP calculations (e.g., this compound logP = 2.1 vs. triphenyl phosphate logP = 4.5) .
- Limitations : Class extrapolation may underestimate idiosyncratic effects. Supplemental in vivo studies (e.g., zebrafish models) are recommended for validation .
Q. What statistical methods are appropriate for analyzing variability in this compound catalytic activity data?
- Methodological Answer :
- Data Normalization : Use relative activity values (e.g., turnover frequency) to account for batch-to-batch concentration differences .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., temperature fluctuations, catalyst aging) .
- Error Reporting : Calculate confidence intervals (95% CI) and report standard deviations across triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
